molecular formula C14H14FN3O B2990308 7-Fluoro-4-(2-methylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 2034419-81-1

7-Fluoro-4-(2-methylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No.: B2990308
CAS No.: 2034419-81-1
M. Wt: 259.284
InChI Key: RSFMYAAVFNWFKH-UHFFFAOYSA-N
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Description

7-Fluoro-4-(2-methylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a fluorine atom, a pyrimidine ring, and a tetrahydrobenzo[f][1,4]oxazepine moiety, making it a versatile molecule for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-4-(2-methylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can be achieved through various methods. One efficient and regioselective approach involves the use of switchable solvents to control the divergent synthesis of pyrimidine and dibenzo[b,f][1,4]oxazepine derivatives . The reaction mechanism typically involves the S_NAr reaction and Smiles rearrangement as key steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the simplicity and operational ease of the synthetic routes mentioned above make them suitable for scaling up to industrial production.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-4-(2-methylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

7-Fluoro-4-(2-methylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 7-Fluoro-4-(2-methylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyrimidine derivatives and dibenzo[b,f][1,4]oxazepine derivatives. Examples include:

Uniqueness

The uniqueness of 7-Fluoro-4-(2-methylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine lies in its combination of a fluorine atom, a pyrimidine ring, and a tetrahydrobenzo[f][1,4]oxazepine moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

7-fluoro-4-(2-methylpyrimidin-4-yl)-3,5-dihydro-2H-1,4-benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O/c1-10-16-5-4-14(17-10)18-6-7-19-13-3-2-12(15)8-11(13)9-18/h2-5,8H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFMYAAVFNWFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCOC3=C(C2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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